molecular formula C6H2Br2O4 B121760 Bromanilic acid CAS No. 4370-59-6

Bromanilic acid

Cat. No.: B121760
CAS No.: 4370-59-6
M. Wt: 297.89 g/mol
InChI Key: GMZWPTALVQRAFV-UHFFFAOYSA-N
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Description

Bromanilic acid, also known as 2,5-dibromo-3,6-dihydroxy-p-benzoquinone, is a chemical compound characterized by its quinoid structure. It is a derivative of benzoquinone, where bromine atoms replace hydrogen atoms at the 2 and 5 positions, and hydroxyl groups are present at the 3 and 6 positions. This compound is notable for its unique electronic properties and its ability to form charge-assisted hydrogen bonds .

Biochemical Analysis

Biochemical Properties

It is known that the compound forms a charge-assisted bifurcated N–H.O hydrogen bond when it interacts with N-heterocyclic compounds . This suggests that Bromanilic acid could potentially interact with enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

It is known to form a charge-assisted bifurcated N–H.O hydrogen bond when interacting with N-heterocyclic compounds . This suggests that it may exert its effects at the molecular level through similar interactions with biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromanilic acid can be synthesized through a modified Graebe’s procedure. The process involves the bromination of hydroquinone to form tetra-bromoquinone (bromanil), which is then hydrolyzed to yield this compound . The reaction typically involves the following steps:

    Bromination: Hydroquinone is treated with bromine in an acidic medium to form tetra-bromoquinone.

    Hydrolysis: The tetra-bromoquinone is then hydrolyzed in the presence of a base, such as sodium hydroxide, to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving controlled reaction conditions and purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions: Bromanilic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form brominated quinones.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The bromine atoms in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can replace bromine atoms in the presence of catalysts.

Major Products:

    Oxidation: Brominated quinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted quinones depending on the nucleophile used.

Scientific Research Applications

Bromanilic acid has several applications in scientific research:

Comparison with Similar Compounds

    Chloranilic Acid: Similar to bromanilic acid but with chlorine atoms instead of bromine.

    Iodanilic Acid: Contains iodine atoms in place of bromine.

Comparison:

This compound stands out due to its unique combination of bromine atoms and hydroxyl groups, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2,5-dibromo-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H2Br2O4/c7-1-3(9)5(11)2(8)6(12)4(1)10/h9,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZWPTALVQRAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)Br)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1063437
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy-
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Molecular Weight

297.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4370-59-6
Record name 2,5-Dibromo-3,6-dihydroxy-2,5-cyclohexadiene-1,4-dione
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Record name 2,5-Dibromo-3,6-dihydroxyquinone
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Record name Bromanilic acid
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Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy-
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Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy-
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Record name Bromanilic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for bromanilic acid?

A1: this compound, also known as 2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone, has the molecular formula C6H2Br2O4 and a molecular weight of 297.89 g/mol []. Its structure is characterized by a quinoid ring with two hydroxyl groups and two bromine atoms as substituents. Spectroscopically, it displays characteristic peaks in infrared (IR) spectroscopy due to the presence of hydroxyl and carbonyl groups. [, , , , , ].

Q2: How does this compound interact with other molecules in crystal structures?

A2: this compound commonly interacts with other molecules via hydrogen bonding, primarily through its hydroxyl groups acting as hydrogen bond donors and its carbonyl oxygens as acceptors [, , , , , , , , , ]. It often forms co-crystals with N-heterocyclic compounds like pyridines, pyrazines, and bipyridines, establishing charge-assisted N-H···O hydrogen bonds [, , , , , , ]. The bromine atoms can also participate in halogen bonding and C-H···Br interactions, influencing the overall crystal packing [].

Q3: What are the common structural motifs observed in co-crystals of this compound with pyridine derivatives?

A3: this compound consistently forms robust supramolecular synthons in co-crystals with pyridine derivatives. A 1:2 stoichiometry generally leads to the formation of PBP synthons, while a 1:1 stoichiometry often results in PBBP synthons, where P represents a methylpyridine molecule and B represents a this compound molecule []. These synthons are stabilized by hydrogen bonding and halogen interactions, contributing to the predictability of crystal packing in these systems.

Q4: Can you elaborate on the proton transfer capability of this compound in molecular complexes?

A4: this compound readily undergoes proton transfer with nitrogen-containing heterocyclic compounds [, , ]. This proton transfer from the hydroxyl group of this compound to the nitrogen atom of the heterocycle results in the formation of ionic molecular complexes, often referred to as molecular salts [, , , ]. The protonation state and stoichiometry of the complex significantly influence the resulting supramolecular synthons and overall crystal packing.

Q5: How does the protonation state of this compound impact its interactions and crystal packing?

A5: The protonation state of this compound directly affects its charge and hydrogen bonding capabilities. In its neutral form, it exists as a dihydroxyquinone, forming hydrogen bonds through both hydroxyl and carbonyl groups. Upon deprotonation, it becomes anionic, enhancing its hydrogen bond acceptor ability and often leading to the formation of stronger charge-assisted hydrogen bonds [, , , , , , ]. This difference in hydrogen bonding behavior significantly influences the crystal packing and potential applications of the resulting complexes.

Q6: What is the significance of quinoid ring stacking in this compound salts?

A6: In alkali metal salts of this compound, the quinoid rings exhibit face-to-face stacking interactions [, , ]. This stacking arrangement, governed by π-π interactions, significantly impacts the electronic properties and solid-state packing of these salts. The distance and offset between the stacked rings vary depending on the charge state of the this compound molecule, influencing the conductivity and potential applications in materials science.

Q7: How does the substitution of bromine with other halogens in anilic acids affect their supramolecular synthons?

A7: Substituting bromine in this compound with other halogens like chlorine (chloranilic acid) or fluorine (fluoranilic acid) influences the strength of halogen bonding interactions and acidity of the anilic acid [, , , , ]. These changes impact the proton transfer ability and the overall strength and geometry of hydrogen bonds formed with co-crystallizing molecules. Consequently, different halogens on the anilic acid scaffold can lead to variations in supramolecular synthon formation and crystal packing arrangements.

Q8: Has this compound been investigated for potential ferroelectric properties?

A8: Yes, co-crystals of this compound with specific organic molecules, such as phenazine and 5,5'-dimethyl-2,2'-bipyridine, have demonstrated ferroelectric properties [, , , , , ]. The ferroelectric behavior arises from the ordered arrangement of dipoles within the crystal lattice, often associated with proton ordering within hydrogen bonds. The temperature at which these materials exhibit ferroelectricity (Curie point) varies depending on the co-crystallizing molecule and the strength of intermolecular interactions.

Q9: Are there any studies investigating the dynamics of methyl groups in this compound complexes?

A9: Yes, studies employing inelastic neutron scattering (INS) have been conducted on this compound complexes with methyl-substituted pyrazines to understand the dynamics of methyl groups [, , ]. These studies provide insights into the rotational barriers and tunneling splitting of methyl groups within the crystal lattice, influenced by factors such as hydrogen bonding interactions and steric hindrance. The presence of charge transfer phenomena within the complex can also affect the rotational dynamics of methyl groups.

Q10: Can this compound act as a bridging ligand in metal complexes?

A10: Yes, this compound can act as a bridging ligand in metal complexes, as demonstrated by the formation of binuclear oxovanadium(IV) complexes [, ]. In these complexes, the deprotonated this compound (bromanilate) acts as a bridging ligand, coordinating to two vanadium centers through its oxygen atoms. These complexes exhibit interesting magnetic properties, which can be tuned by modifying the ancillary ligands coordinated to the vanadium ions.

Q11: Have there been any investigations into the elastic flexibility of this compound-based co-crystals?

A11: Research has explored the elastic flexibility of co-crystals formed between this compound and phenazine [, ]. These co-crystals exhibit a degree of flexibility, with the chloranilic acid analog showing superior flexibility compared to the this compound counterpart. The flexibility is attributed to the combined effects of weak hydrogen bonding, halogen bonding, and π-π stacking interactions within the crystal structure. This property allows for potential applications in flexible electronic devices.

Q12: Is there any research on using this compound in the synthesis of polymers?

A12: this compound has been utilized in the synthesis of benzo[1,2-d:4,5-d′]bisthiazole–thieno[3,4-c]pyrrole-4,6-dione copolymer (pBBTzTPD) [, ]. This involved a novel synthetic route employing this compound and thiourea as starting materials. The resulting polymer, a nitrogen-substituted analog of the high-performance organic photovoltaic donor copolymer pBDTTPD, demonstrates the potential of using this compound as a building block in the development of novel materials.

Q13: Have any theoretical studies been conducted on this compound complexes?

A13: Theoretical calculations, including density functional theory (DFT) calculations, have been employed to study the electronic structure, vibrational frequencies, and intermolecular interactions in this compound complexes [, , ]. These calculations provide insights into the nature of bonding, charge distribution, and vibrational modes within these systems, complementing experimental observations and aiding in the interpretation of spectroscopic data.

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